Baeta

Übersicht

Beschreibung

Vorbereitungsmethoden

Baeta can be synthesized through various methods, including co-evaporation, co-precipitation, solvent evaporation, kneading, and incubator shaking . These methods involve the formation of inclusion complexes with other compounds to enhance its bioavailability and stability. Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the final product.

Analyse Chemischer Reaktionen

Baeta undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their potential antioxidant properties.

Reduction: Reduction reactions of this compound can lead to the formation of reduced flavonoid derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new compounds with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often studied for their potential biological activities and applications in various fields.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Drug Discovery

- Beta-proline derivatives serve as critical building blocks in the synthesis of bioactive compounds. They have been utilized in developing enzyme inhibitors and other therapeutic agents that target various diseases, including cancer and neurological disorders .

Case Study: Enzyme Inhibitors

- A study demonstrated that specific beta-proline derivatives exhibited potent inhibitory effects on enzymes linked to cancer progression. These findings highlight their potential as lead compounds in drug development.

2. Additives in Pharmaceuticals

- These compounds enhance the stability and efficacy of pharmaceutical formulations. Their ability to improve solubility and bioavailability makes them valuable in drug formulation .

Chemical Catalysis

Catalytic Properties

- Beta-proline derivatives are employed as organocatalysts in various chemical transformations. Their high stereoselectivity allows for efficient synthesis of complex molecules with minimal side reactions .

Case Study: Organocatalytic Reactions

- Research led by Prof. Fujie Tanaka introduced a novel two-step synthesis method for beta-proline derivatives using organocatalytic Michael reactions. This method significantly reduces reaction time and enhances yield compared to traditional methods .

Data Table: Applications of Beta-Proline Derivatives

| Application Area | Description | Example Use Case |

|---|---|---|

| Therapeutic Pharmaceuticals | Development of enzyme inhibitors and other drugs | Cancer treatment |

| Drug Discovery | Building blocks for bioactive compounds | Synthesis of novel therapeutic agents |

| Chemical Catalysis | Organocatalysts for efficient chemical reactions | Synthesis of complex organic molecules |

Wirkmechanismus

The mechanism of action of Baeta involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant properties, where it scavenges free radicals and reduces oxidative stress in cells. It also interacts with various enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of certain signaling pathways involved in cell growth and apoptosis, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Baeta is unique among flavonoids due to its specific molecular structure and properties. Similar compounds include other flavonoids such as quercetin, kaempferol, and myricetin. Compared to these compounds, this compound has distinct antioxidant and anti-inflammatory properties, making it a valuable compound for various applications. The structural differences between this compound and other flavonoids contribute to its unique biological activities and potential therapeutic benefits .

Biologische Aktivität

Baeta, commonly referred to in the context of certain compounds, particularly those derived from Beta vulgaris (beet), has garnered attention for its diverse biological activities. This article delves into the biochemical properties, therapeutic potentials, and specific case studies that highlight the compound's efficacy in various biological systems.

Chemical Composition

The primary active compounds in Beta vulgaris include betalains , phenolic compounds , and flavonoids . These compounds are responsible for the plant's antioxidant, anti-inflammatory, and antimicrobial properties. Recent studies have explored the chemical composition of extracts from beet seeds, revealing significant antibacterial and antifungal activities.

| Component | Type | Concentration | Biological Activity |

|---|---|---|---|

| Betalains | Pigments | Varies | Antioxidant, anti-inflammatory |

| Phenols | Secondary Metabolites | Varies | Antimicrobial, antioxidant |

| Flavonoids | Polyphenolic Compounds | Varies | Antioxidant, anti-inflammatory |

Antimicrobial Properties

Research has shown that the liquid CO2 extract of beet seeds exhibits moderate antibacterial activity against several strains, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The study demonstrated that at concentrations of 25, 50, and 100 µg, these extracts effectively inhibited microbial growth, indicating potential applications in food preservation and therapeutic contexts .

Antioxidant Activity

The antioxidant capacity of beet extracts has been extensively studied. Betalains have been identified as potent antioxidants that can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in preventing neurodegenerative diseases, where oxidative damage plays a critical role.

Neuroprotective Effects

A significant case study investigated the neuroprotective effects of beetroot juice supplementation in elderly subjects. The study found that regular consumption improved cognitive function and reduced blood pressure levels. The active compounds in beets were credited with enhancing nitric oxide production, which improves blood flow to the brain .

Anti-Inflammatory Effects

Another notable study focused on the anti-inflammatory properties of beetroot extracts in patients with chronic inflammatory conditions. Participants who consumed beetroot juice showed a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) compared to a control group .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The presence of phenolic compounds allows for effective scavenging of reactive oxygen species (ROS), reducing oxidative stress.

- Anti-inflammatory Pathways : Compounds like betalains inhibit pro-inflammatory cytokines, thereby modulating immune responses.

- Microbial Inhibition : The antibacterial activity is attributed to the disruption of microbial cell membranes and interference with metabolic pathways.

Eigenschaften

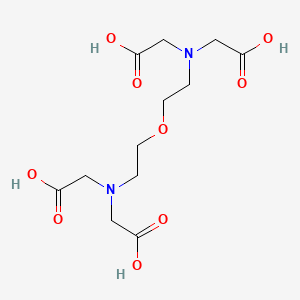

IUPAC Name |

2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O9/c15-9(16)5-13(6-10(17)18)1-3-23-4-2-14(7-11(19)20)8-12(21)22/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVOVFVZZFUEAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238959 | |

| Record name | BAETA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-73-9 | |

| Record name | Bis(2-aminoethyl) ether N,N,N′,N′-tetraacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAETA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAETA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxydiethylenediaminetetra(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,2'-bis[di(carboxymethyl)amino]diethyl ether (2,2'-bis[di(carboxymethyl)amino]diethyl ether) in the context of plutonium poisoning?

A1: [] 2,2'-bis[di(carboxymethyl)amino]diethyl ether, also known as BAETA, is a chelating agent studied for its potential in treating plutonium poisoning. Studies in rats demonstrated its superior efficacy compared to ethylenediaminetetraacetic acid (EDTA) in removing plutonium from the body, even when treatment initiation was delayed [].

Q2: Does this compound exhibit any effect on strontium removal in cases of plutonium and strontium co-contamination?

A2: [] Research indicates that this compound has no noticeable impact on strontium (Sr⁸⁵) removal. This was an expected outcome due to the chelating agent's preferential binding affinity for calcium over strontium [].

Q3: What is the impact of increased salinity on the this compound cowpea variety?

A3: [] Studies show that the this compound cowpea variety demonstrates a lower germination percentage and reduced vigor when exposed to increased salinity levels. This suggests a higher sensitivity to salt stress compared to other cowpea varieties [, ].

Q4: How does the this compound cowpea variety's salt tolerance compare to other traditional varieties?

A4: [] Compared to varieties like 'Lisão', 'Costela de Vaca', 'Canário', 'Feijão Branco', 'Ceará', and 'Boquinha', this compound exhibits greater susceptibility to salinity. This positions this compound among the more sensitive traditional cowpea varieties regarding salt tolerance during the early growth stages [, ].

Q5: What is Bacta-Pur and what is its application in wastewater treatment?

A5: [] Bacta-Pur is the commercial name of a biological engineering bacteria, specifically the XLG type, employed in wastewater treatment. This bacteria strain has shown promising results in removing chemical oxygen demand (COD) and total phosphorus (TP) from urban wastewater [].

Q6: How effective is Bacta-Pur in removing COD and TP from urban wastewater?

A6: [] Research utilizing a sequencing batch reactor (SBR) revealed that Bacta-Pur can achieve a COD removal rate of up to 94.51% and a TP removal rate of up to 79.43%. This suggests its potential for effective treatment of urban wastewater, particularly concerning COD and TP reduction [].

Q7: Does Bacta-Pur effectively remove ammonia nitrogen (NH3-N) from urban wastewater?

A7: [] While Bacta-Pur shows promise in removing COD and TP, its efficacy in removing ammonia nitrogen (NH3-N) appears to be limited based on the conducted research [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.